4-{3-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide
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Overview
Description
4-{3-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide typically involves multiple steps. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,5-dimethyl-1H-pyrrole-1-carboxamide under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-{3-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development.
Medicine
Medically, this compound is being investigated for its potential therapeutic effects. Its structure suggests it could be useful in treating conditions related to oxidative stress and inflammation.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which confer specific reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H19N3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yliminomethyl)-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H19N3O4S/c1-13-9-15(11-22-16-3-8-19-20(10-16)27-12-26-19)14(2)23(13)17-4-6-18(7-5-17)28(21,24)25/h3-11H,12H2,1-2H3,(H2,21,24,25) |
InChI Key |
NJGKZCFJDLGKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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